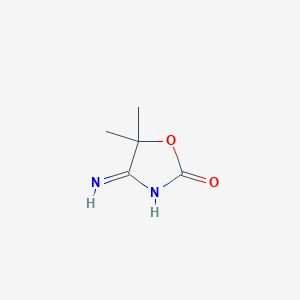
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The unique structure of this compound makes it a valuable intermediate in organic synthesis and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction .
Another method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol. This approach allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds through intramolecular ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: N-arylation reactions with aryl bromides or iodides can produce N-aryl oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed N-arylation reactions are typically carried out using aryl bromides and phosphine ligands.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and N-aryl oxazolidinones.
科学研究应用
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis .
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Uniqueness
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to serve as a chiral auxiliary and its role in the synthesis of various pharmaceuticals highlight its versatility and importance in scientific research and industry.
属性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
4-imino-5,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(6)7-4(8)9-5/h1-2H3,(H2,6,7,8) |
InChI 键 |
BXWNEJLHEPYGCP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=N)NC(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
![2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12511241.png)
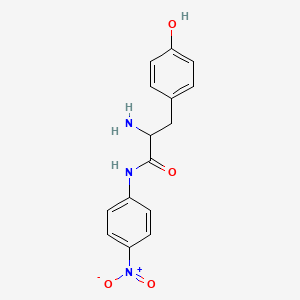
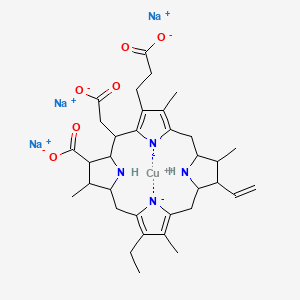
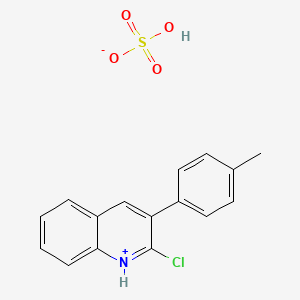

![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
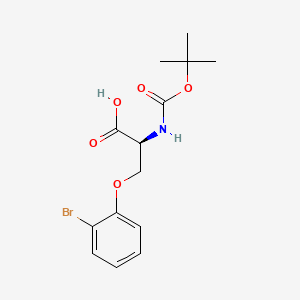
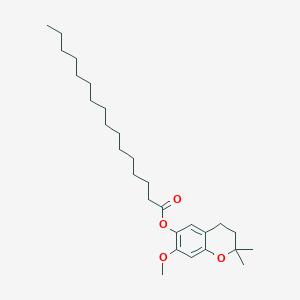
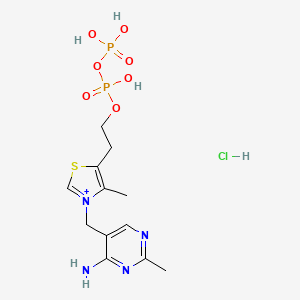
![3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide](/img/structure/B12511303.png)
![3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511314.png)
![5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid](/img/structure/B12511316.png)
